2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a hydroxymethyl group, a carbamoyl group, an imidazole ring, a sulfanyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . It also has a trifluoromethyl group attached to a phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence properties like solubility and melting point .Scientific Research Applications
Anticancer Properties
The compound’s unique structure suggests potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis induction, and inhibition of metastasis. Preclinical studies indicate that it may interfere with specific signaling pathways crucial for cancer progression .
Anti-Inflammatory Activity
Given its sulfanyl and trifluoromethyl moieties, this compound could exhibit anti-inflammatory properties. Investigations into its impact on inflammatory mediators, such as cytokines and prostaglandins, are ongoing. Understanding its mechanism of action may lead to novel anti-inflammatory therapies .
Neuroprotective Effects
The presence of imidazole and carbamoyl groups suggests potential neuroprotective properties. Researchers have studied its ability to modulate neurotransmitter release, protect neurons from oxidative stress, and enhance cognitive function. Further exploration is needed to validate these findings .
Antimicrobial Applications
The compound’s multifunctional structure makes it an intriguing candidate for antimicrobial drug development. Investigations have focused on its activity against bacteria, fungi, and even resistant strains. Elucidating its mode of action and optimizing its potency could lead to new antibiotics .
Metabolic Disorders
Researchers have explored the compound’s impact on metabolic pathways, including glucose regulation and lipid metabolism. Its potential as a therapeutic agent for diabetes, obesity, or dyslipidemia warrants further investigation .
Chemical Biology and Enzyme Inhibition
The trifluoromethylphenyl group may interact with enzymes, making this compound valuable for chemical biology studies. Investigating its binding affinity to specific enzymes and its potential as an enzyme inhibitor could reveal new drug targets .
properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O3S/c1-15-2-4-16(5-3-15)10-27-20(32)12-30-19(13-31)11-28-22(30)34-14-21(33)29-18-8-6-17(7-9-18)23(24,25)26/h2-9,11,31H,10,12-14H2,1H3,(H,27,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRCZDUGGKTAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide |
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